1-(2-Chloro-3,6-difluorophenyl)propan-2-one
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Overview
Description
1-(2-Chloro-3,6-difluorophenyl)propan-2-one is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of chloro and difluoro substituents on a phenyl ring, attached to a propan-2-one moiety. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one typically involves the reaction of 2-chloro-3,6-difluorobenzene with propan-2-one under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high-quality production suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3,6-difluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or difluoro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Chloro-3,6-difluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3,6-difluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the chloro and difluoro substituents influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug design and development.
Comparison with Similar Compounds
- 1-(2,3,6-Trifluorophenyl)propan-2-one
- 1-(2-Chloro-4,6-difluorophenyl)propan-2-one
- 1-(2-Bromo-3,6-difluorophenyl)propan-2-one
Comparison: Compared to its analogs, 1-(2-Chloro-3,6-difluorophenyl)propan-2-one exhibits unique reactivity due to the specific positioning of the chloro and difluoro groups. This positioning affects the compound’s electronic distribution and steric properties, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
1-(2-chloro-3,6-difluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(13)4-6-7(11)2-3-8(12)9(6)10/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELUJRYIDNGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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